molecular formula C7H12Cl2O2 B14414645 Chloromethyl 5-chlorohexanoate CAS No. 80418-56-0

Chloromethyl 5-chlorohexanoate

Cat. No.: B14414645
CAS No.: 80418-56-0
M. Wt: 199.07 g/mol
InChI Key: PZVNORNNHRGBRP-UHFFFAOYSA-N
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Description

Chloromethyl 5-chlorohexanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. The compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl 5-chlorohexanoate can be synthesized through several methods. One common approach involves the reaction of 5-chlorohexanoic acid with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl 5-chlorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloromethyl 5-chlorohexanoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the modification of biomolecules for labeling and detection purposes.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of chloromethyl 5-chlorohexanoate involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a building block for more complex molecules .

Similar Compounds:

Uniqueness: this compound stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

80418-56-0

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 5-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3

InChI Key

PZVNORNNHRGBRP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)OCCl)Cl

Origin of Product

United States

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